![molecular formula C20H16N2O2S B14497945 N-[(E)-Benzamido(phenyl)-lambda~4~-sulfanylidene]benzamide CAS No. 63116-01-8](/img/structure/B14497945.png)
N-[(E)-Benzamido(phenyl)-lambda~4~-sulfanylidene]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-Benzamido(phenyl)-lambda~4~-sulfanylidene]benzamide is an organic compound with a complex structure that includes benzamide and phenyl groups
Vorbereitungsmethoden
The synthesis of N-[(E)-Benzamido(phenyl)-lambda~4~-sulfanylidene]benzamide can be achieved through several methods. One common approach involves the direct condensation of carboxylic acids and amines in the presence of a catalyst. For instance, the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation has been reported as an efficient and eco-friendly method . Another method involves the reaction of benzenesulfinic acid with phenylisocyanate via a palladium-mediated extrusion-insertion pathway . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
N-[(E)-Benzamido(phenyl)-lambda~4~-sulfanylidene]benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include lithium diisopropylamide (LDA) for alkylation reactions . The compound can also participate in nucleophilic acyl substitution reactions, which are facilitated by the presence of strong nucleophiles such as organolithium and organomagnesium reagents . Major products formed from these reactions include α-sulfenylated ketones and other substituted benzamides.
Wissenschaftliche Forschungsanwendungen
N-[(E)-Benzamido(phenyl)-lambda~4~-sulfanylidene]benzamide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various functionalized compounds . In biology and medicine, it has been studied for its potential neuroprotective effects and its ability to inhibit cell death caused by oxidative stress . Additionally, the compound has applications in the pharmaceutical industry as an intermediate in the synthesis of therapeutic agents .
Wirkmechanismus
The mechanism of action of N-[(E)-Benzamido(phenyl)-lambda~4~-sulfanylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its observed biological effects. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain . The exact molecular pathways involved in its neuroprotective effects are still under investigation.
Vergleich Mit ähnlichen Verbindungen
N-[(E)-Benzamido(phenyl)-lambda~4~-sulfanylidene]benzamide can be compared with other similar compounds, such as N-phenylbenzamide and benzanilide. These compounds share similar structural features but differ in their chemical properties and biological activities. For instance, N-phenylbenzamide is known for its use as an intermediate in organic synthesis, while benzanilide has applications in the pharmaceutical industry as an analgesic
Eigenschaften
CAS-Nummer |
63116-01-8 |
|---|---|
Molekularformel |
C20H16N2O2S |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
N-(N-benzoyl-S-phenylsulfinimidoyl)benzamide |
InChI |
InChI=1S/C20H16N2O2S/c23-19(16-10-4-1-5-11-16)21-25(18-14-8-3-9-15-18)22-20(24)17-12-6-2-7-13-17/h1-15H,(H,21,22,23,24) |
InChI-Schlüssel |
DOVYOFRPRCBITE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NS(=NC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


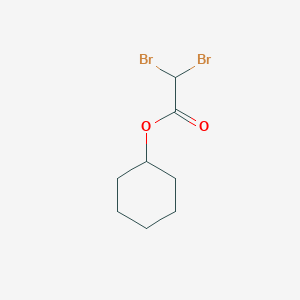
![N-[(2-Octyl-3-oxocyclopentyl)acetyl]-L-isoleucine](/img/structure/B14497869.png)
![2,5-Dimethyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-ol](/img/structure/B14497876.png)
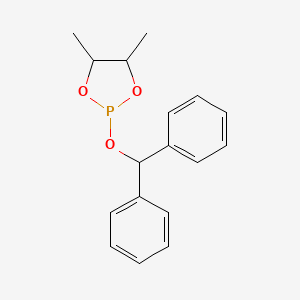
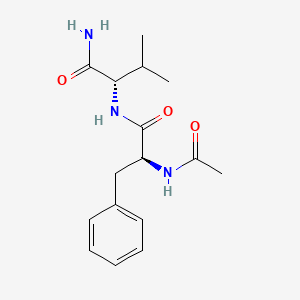
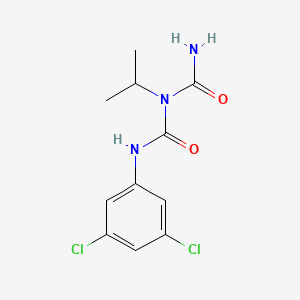
![4,5-Diphenyl-2-[(2,2,2-trifluoroethyl)sulfanyl]-1H-imidazole](/img/structure/B14497893.png)
![N,N-Dimethyl-1-[(trimethylsilyl)oxy]but-1-en-1-amine](/img/structure/B14497901.png)
![2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1-benzothiophen-3(2H)-one](/img/structure/B14497913.png)
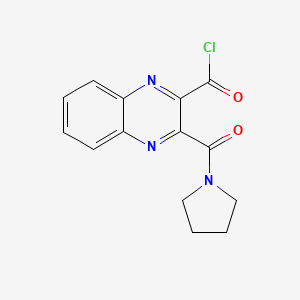
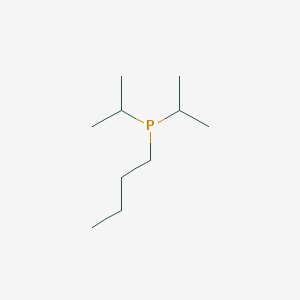

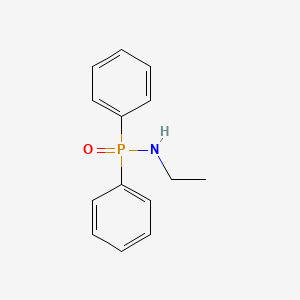
![2-{2-[6-(4-Bromophenyl)pyridazin-3-yl]hydrazinylidene}pentanedioic acid](/img/structure/B14497950.png)
